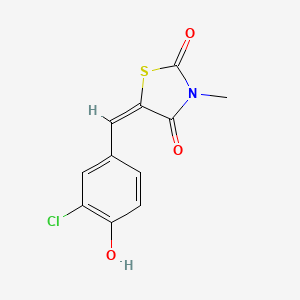
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CHMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CHMT is a thiazolidinedione derivative that has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to exert its effects through various pathways. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes. It has also been shown to inhibit the NF-κB pathway, which is responsible for the induction of pro-inflammatory cytokines. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. It has been shown to induce the expression of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to be effective in various in vitro and in vivo models. However, the limitations of using 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in lab experiments include its low solubility in water, which limits its bioavailability. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione also has a short half-life, which makes it difficult to maintain effective concentrations in vivo.
Zukünftige Richtungen
For research include the development of more efficient synthesis methods to improve the yield and purity of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. The development of novel drug delivery systems to improve the bioavailability of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is also an area of future research. The potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of various diseases is another area of future research. The exploration of the potential use of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is also an area of future research.
Synthesemethoden
The synthesis of 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction yields 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione as a yellow crystalline solid with a melting point of 214-216°C.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent antioxidant, anti-inflammatory, and anti-cancer properties. 5-(3-chloro-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been studied in vitro and in vivo for its potential use in the treatment of cancer, diabetes, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c1-13-10(15)9(17-11(13)16)5-6-2-3-8(14)7(12)4-6/h2-5,14H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXFQPVQKDEXKP-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-furylmethyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5151404.png)
![[4-(3-methoxybenzyl)-1-(3-phenyl-2-propynoyl)-4-piperidinyl]methanol](/img/structure/B5151409.png)
![3-benzyl-2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5151413.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5151423.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5151432.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151438.png)
![N,N'-[methylenebis(2-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B5151445.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
![N-(4-methylphenyl)-4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5151461.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)
![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)
![N-cyclopropyl-1'-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5151482.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)
